![molecular formula C13H11F9N2O2 B5068234 ethyl (2,2,2-trifluoro-1-(trifluoromethyl)-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)carbamate](/img/structure/B5068234.png)
ethyl (2,2,2-trifluoro-1-(trifluoromethyl)-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)carbamate
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Description
Trifluoromethyl phenyl sulfone is traditionally a nucleophilic trifluoromethylating agent . Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .
Synthesis Analysis
A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, and the method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na .Molecular Structure Analysis
The molecular structure of similar compounds involves the formation of electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone .Chemical Reactions Analysis
Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .Physical And Chemical Properties Analysis
Trifluoromethyl ketones (TFMKs) have unique properties that make them valuable synthetic targets .Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl N-[1,1,1,3,3,3-hexafluoro-2-[2-(trifluoromethyl)anilino]propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F9N2O2/c1-2-26-9(25)24-11(12(17,18)19,13(20,21)22)23-8-6-4-3-5-7(8)10(14,15)16/h3-6,23H,2H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGHAHPMPQIKEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=CC=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F9N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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